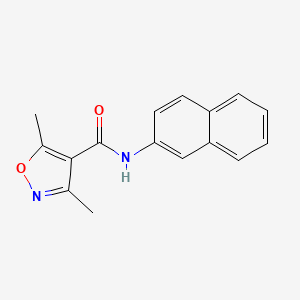![molecular formula C19H24N2O B5630833 2-[4-(4-biphenylylmethyl)-1-piperazinyl]ethanol](/img/structure/B5630833.png)
2-[4-(4-biphenylylmethyl)-1-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of similar compounds typically involves reactions between specific phenylmethyl-bromobenzene derivatives and hydroxyethylpiperazine under optimized conditions, such as controlled temperatures and reaction times, to achieve high product yields. For example, Wang Jin-peng (2013) describes the preparation of a related compound by reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine, achieving an 88.5% yield through careful optimization of reaction parameters (Wang Jin-peng, 2013).
Molecular Structure Analysis
The molecular structure and vibrational spectra of similar piperazine derivatives have been studied using density functional theory (DFT) and various spectroscopic methods, including FTIR and NMR. These studies help in understanding the compound's stability and electronic properties, as seen in the work of R. Mekala et al. (2015), who conducted a comprehensive analysis of 2-(1-piperazinyl) ethanol, providing insights into its molecular geometry, vibrational frequencies, and electronic structure (R. Mekala, R. Mathammal, M. Sangeetha, 2015).
Chemical Reactions and Properties
The chemical reactivity of piperazine-based compounds can be diverse, involving a range of reactions that highlight their functional versatility. For instance, the aminomethylation process can lead to various derivatives with significant bioactivity, as demonstrated by N. Z. Hakobyan et al. (2020), who explored the synthesis and antitumor activity of piperazine-based tertiary amino alcohols (N. Z. Hakobyan et al., 2020).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, are essential for understanding how this compound interacts with its environment. Studies on related compounds, like those by E. Ainscough et al. (1983), who examined the crystal structure of a complex involving biphenyl dial and iron(III), provide valuable data for predicting the behavior of similar compounds (E. Ainscough et al., 1983).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity under various conditions, compatibility with different reagents, and potential for forming derivatives, is crucial. Research on the kinetics and mechanisms of reactions involving piperazine compounds, as explored by E. Castro et al. (2001), sheds light on the complexities of their chemical behavior and potential applications (E. Castro et al., 2001).
Eigenschaften
IUPAC Name |
2-[4-[(4-phenylphenyl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c22-15-14-20-10-12-21(13-11-20)16-17-6-8-19(9-7-17)18-4-2-1-3-5-18/h1-9,22H,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCVXTIIAKGDPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(4-Phenylphenyl)methyl]piperazin-1-yl]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-tert-butylcyclohexyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B5630750.png)
![7-(2,3-dimethoxybenzyl)-2-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5630771.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(4-methoxy-2-pyrimidinyl)-3-pyrrolidinyl]-2-methoxy-2-methylpropanamide hydrochloride](/img/structure/B5630772.png)



![3-(1,3-benzodioxol-5-yl)-2-[(3-methylbenzoyl)amino]acrylic acid](/img/structure/B5630790.png)
![1-[4-(dimethylamino)-5-fluoropyrimidin-2-yl]-4-pyridin-3-ylpiperidin-4-ol](/img/structure/B5630794.png)
![1-(4-ethyl-5-{1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5630797.png)

![N'-{(3S*,4R*)-1-[(3,5-difluoro-2-pyridinyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5630815.png)
![2-allyl-6-{[(4-bromophenyl)amino]methyl}phenol](/img/structure/B5630818.png)
![N-{3-[(diethylamino)methyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-4-methoxybenzamide oxalate](/img/structure/B5630827.png)
![9-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5630842.png)